异丁酸甲酯

描述

Methyl isobutyrate (MIB) is a naturally occurring ester found in various foods, wines, and essential oils. It is a colorless, flammable liquid with a sweet, fruity odor and taste. MIB is primarily used as a flavoring agent and fragrance in food, beverages, and cosmetics, but it also has a range of other applications. In the laboratory, MIB is used as a solvent, a reactant in chemical synthesis, and as a reagent in biochemical assays. Finally, potential future directions for research and development of MIB will be discussed.

科学研究应用

蛋白质研究:异丁酸甲酯用于标记蛋白质中的氨基酸,这有助于检测甲基探针之间的远程氢-氢 NOE 交叉峰。该应用对于了解蛋白质结构和相互作用至关重要 (Kerfah 等人,2015)。

萃取研究:由于其在原子吸收光谱学中的优势,它可用作萃取研究中的有机溶剂,例如钒的萃取 (Crump-Wiesner & Purdy, 1969)。

香料成分:作为香料成分,它是芳基烷基醇简单酸酯组的一部分,用于各种消费品 (Mcginty, Letizia, & Api, 2012)。

眼科手术:在医学研究中,它已被评估用于眼科手术,特别是用于其粘合时间、拉伸强度和手术切口的组织学 (Munton, 1971)。

等离子体聚合物薄膜:它在等离子体聚合物薄膜 (PPF) 的创建中扮演着重要角色,特别是在了解射频功率如何影响前体酯基团的掺入和交联密度方面 (Denis 等人,2011)。

代谢研究:在代谢研究中,它用于研究大鼠中异丁酸的立体异构脱氢作用 (Amster & Tanaka, 1980)。

构象异构:对其构象异构的研究,特别是与甲基乙醇酸酯和甲基 α-羟基异丁酸酯的关系,提供了对分子结构和振动光谱的见解 (Jarmelo & Fausto, 1999)。

低温研究:对其在低温下的行为的研究,特别是甲基 α-羟基异丁酸酯的结晶和玻璃态,有助于理解相变和构象选择性 (Jarmelo 等人,2001)。

临床外科应用:它在临床外科中的应用,特别是在粘合湿润活组织方面,对于开发新的外科技术和材料具有重要意义 (Hale, 1970)。

化学催化:在化学催化中,它参与异丁酸选择性氧化脱氢生成甲基丙烯酸,这是生产甲基丙烯酸甲酯的关键步骤 (Millet, 1998)。

等离子体聚合:它在等离子体聚合中的作用,正如射频诱导等离子体的质谱和沉积速率测量中所见,对于理解聚合过程至关重要 (O'toole 等人,1995)。

农业研究:在农业中,特别是在反刍动物营养中,它影响微生物发酵,并可能提高泌乳奶牛的产奶量 (Andries 等人,1987)。

不对称合成:它在不对称合成中很重要,例如在形成手性中心时,这对于开发药品和精细化学品至关重要 (Wu 等人,2017)。

同位素效应研究:对异丁酸甲酯中的同位素效应的研究提供了对化学反应机理和动力学过程的见解 (Weisz & Mandelbaum, 1978)。

昆虫生物化学:在昆虫生物化学领域,它是发育中的烟草天蛾蛹内脂内部脂质中蜡酯部分的组成部分 (Nelson & Fatland, 1992)。

抗生素生产研究:它在肉桂链霉菌的代谢途径中发挥作用,影响聚醚和巨环内酯类抗生素的产生 (Reynolds 等人,1988)。

乳制品生产:在奶牛日粮中补充它已被证明可以提高产奶量、泌乳持久性和体重 (Felix, Cook, & Huber, 1980)。

生物技术:在生物技术中,细菌氧化异丁酸生成 L(+) α-羟基异丁酸已被证明与有机酸生产有关 (Goodhue & Schaeffer, 1971)。

均相氧化:它参与均相氧化反应,由金属配合物催化,有助于理解有机合成和催化中的机理 (Ellis & Kozhevnikov, 2002)。

安全和危害

作用机制

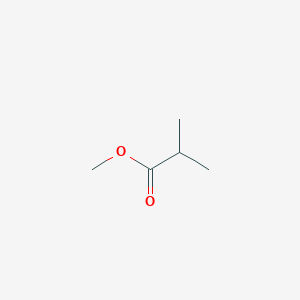

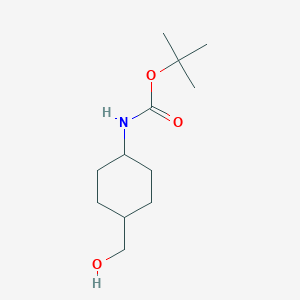

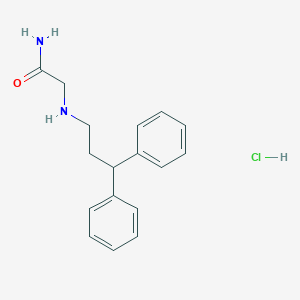

Methyl isobutyrate, also known as methyl 2-methylpropanoate, is an organic compound with the formula CH3O2CCH(CH3)2 . This colorless liquid is the methyl ester of isobutyric acid and is primarily used as a solvent .

Target of Action

It is a small molecule that is primarily used as a solvent . It’s parent compound, isobutyric acid, has been found to increase insulin-stimulated glucose uptake and reduce phosphorylation of rate-limiting enzymes involved in lipolysis .

Mode of Action

As a solvent, methyl isobutyrate’s mode of action is largely physical rather than biological. It helps dissolve other substances and can alter the physical properties of a solution, such as viscosity and evaporation rate .

Biochemical Pathways

Its parent compound, isobutyric acid, is derived during the fermentation of branched-chain amino acids (valine, leucine, and isoleucine) .

Result of Action

The primary result of methyl isobutyrate’s action is its ability to act as a solvent, aiding in the dissolution of other substances . In terms of biological effects, more research is needed to fully understand the impact of methyl isobutyrate.

Action Environment

The action of methyl isobutyrate can be influenced by environmental factors such as temperature and pressure . For example, its boiling point is 365 ± 1 K , and its melting point is between 187.15 K and 188.50 K . These properties can affect the compound’s volatility and its ability to act as a solvent.

属性

IUPAC Name |

methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIWKHZACMWKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060275 | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.888 | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

547-63-7 | |

| Record name | Methyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-84.7 °C | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of methyl isobutyrate?

A1: Methyl isobutyrate has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: What spectroscopic data is available for methyl isobutyrate?

A2: Studies have investigated the ultraviolet (UV) spectrum of methyl isobutyrate, comparing it to polymethyl acrylate and its isotactic form. [] This research highlighted the impact of stereoregularity on spectral features and extinction coefficients. Additionally, NMR spectroscopy has been utilized to study the structure and aggregation of the lithium ester enolate of methyl isobutyrate. []

Q3: How does methyl isobutyrate perform as a solvent in free-radical polymerization?

A3: Methyl isobutyrate has been used as a model solvent to investigate the free-radical polymerization of N-vinyl-2-pyrrolidone. [, ] The research focused on the solvent effect on polymerization rates, initiation constants, and the influence of monomer dilution on reaction dynamics.

Q4: Can methyl isobutyrate be used as a precursor in plasma polymerization?

A4: Yes, methyl isobutyrate serves as a precursor for plasma polymerization. [, , , ] Studies have explored the impact of varying plasma parameters on the chemical composition and functional group retention within the resulting plasma polymer films. Notably, a shift to a higher-pressure plasma regime led to increased functional group retention, attributed to a dominance of protonated precursor ions in the deposition process. []

Q5: What is the role of methyl isobutyrate in the synthesis of methyl methacrylate?

A5: Methyl isobutyrate can be oxidatively dehydrogenated to form methyl methacrylate (MMA). [] This reaction is typically catalyzed by heteropoly acids or specific oxide catalysts. [, ]

Q6: Have there been computational studies on the structure and reactions of methyl isobutyrate?

A6: Ab initio calculations have been used to study the structure, aggregation, and 13C NMR shifts of lithium ester enolates of methyl isobutyrate. [] These calculations revealed that a nonplanar enolate-like structure with a π-interaction between lithium and the carbon-carbon double bond is more stable than the planar enolate-like structure. Additionally, ab initio and semiempirical methods were employed to investigate the stereoselectivity of the anionic polymerization of methyl methacrylate, using methyl isobutyrate-derived anions as model systems. []

Q7: How do structural modifications of methyl isobutyrate affect its reactivity?

A7: Studies on plasma dissociation reactions compared methyl isobutyrate to structurally similar esters like methyl crotonate and ethyl methacrylate. [] The presence of α,β-unsaturation significantly influenced the dissociation pathways, highlighting the importance of structural features on reactivity.

Q8: How does the stability of methyl isobutyrate affect its use in applications like plasma polymerization?

A8: The stability of methyl isobutyrate under plasma conditions is crucial for its use as a precursor. [, , , ] Studies indicate that higher pressure plasma regimes favor the formation of protonated precursor ions, leading to improved functional group retention in the deposited films. [] This suggests that conditions promoting less fragmentation and preserving the intact methyl isobutyrate structure are desirable for retaining desired functionalities.

Q9: What analytical techniques are used to identify and quantify methyl isobutyrate?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl isobutyrate in various matrices. [, , , ] This technique allows for separation and detection of volatile compounds based on their mass-to-charge ratios. Additionally, Proton Transfer Reaction Mass Spectrometry (PTR-MS) has been utilized to monitor the emission of methyl isobutyrate and other volatile organic compounds from the brown rot fungus Fomitopsis palustris over time. []

Q10: How is methyl isobutyrate analyzed in food samples?

A10: Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully employed for analyzing methyl isobutyrate and other volatile organic compounds in MD2 pineapple. [] This method effectively extracts volatile compounds from the sample headspace, allowing for their subsequent separation and identification.

Q11: What is known about the atmospheric fate of methyl isobutyrate?

A11: The reaction of methyl isobutyrate with hydroxyl radicals (OH) in the atmosphere has been studied. [] The major products identified were acetone and methyl pyruvate. [] This information is valuable for understanding the degradation pathways and atmospheric lifetime of methyl isobutyrate.

Q12: What is known about the solubility of methyl isobutyrate?

A12: Methyl isobutyrate is freely soluble in organic solvents. [] While specific solubility data in various media may require further investigation, its miscibility with organic solvents is relevant for its use in reactions and applications involving these solvents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)